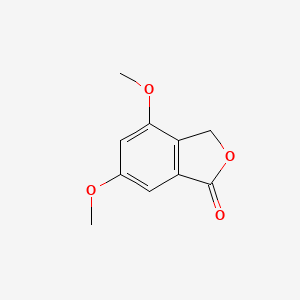4,6-Dimethoxy-phthalide
CAS No.: 58545-97-4
Cat. No.: VC6504033
Molecular Formula: C10H10O4
Molecular Weight: 194.186
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 58545-97-4 |
|---|---|
| Molecular Formula | C10H10O4 |
| Molecular Weight | 194.186 |
| IUPAC Name | 4,6-dimethoxy-3H-2-benzofuran-1-one |
| Standard InChI | InChI=1S/C10H10O4/c1-12-6-3-7-8(5-14-10(7)11)9(4-6)13-2/h3-4H,5H2,1-2H3 |
| Standard InChI Key | FJPMLTZXTKBVKX-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(COC2=O)C(=C1)OC |
Introduction
Chemical Structure and Physicochemical Properties
4,6-Dimethoxy-phthalide is a bicyclic compound comprising a benzofuran-1(3H)-one core substituted with methoxy groups at the 4 and 6 positions. The IUPAC name for this compound is 4,6-dimethoxy-3H-2-benzofuran-1-one, reflecting its lactone structure and substituent arrangement. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 194.186 g/mol |
| InChI | InChI=1S/C10H10O4/c1-12-6-3-7-8(5-14-10(7)11)9(4-6)13-2/h3-4H,5H2,1-2H3 |
| InChIKey | FJPMLTZXTKBVKX-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(COC2=O)C(=C1)OC |
Synthesis and Production Methods
Industrial-Scale Considerations
While laboratory-scale synthesis is well-documented, industrial production faces challenges in optimizing yield and purity. A patent describing the synthesis of the related compound 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine highlights strategies applicable to methoxy-substituted heterocycles, such as:
-
Azeotropic distillation for solvent removal and purification .
-
pH-controlled purification to isolate products from aqueous mixtures .
These methods, though developed for pyrimidine derivatives, suggest potential adaptations for 4,6-dimethoxy-phthalide production, particularly in managing byproducts and improving cost efficiency .
Biological Activities and Mechanistic Insights
Natural Occurrence
4,6-Dimethoxy-phthalide has been isolated from fungal cultures, particularly during the stationary phase of growth. This suggests a role in secondary metabolism, possibly as a chemical defense agent against competitors or environmental stress.
Comparative Analysis with Related Phthalides
To contextualize 4,6-dimethoxy-phthalide’s significance, Table 1 compares it with structurally similar phthalides:
| Compound | Substituents | Bioactivity Highlights |
|---|---|---|
| 4,6-Dimethoxy-phthalide | 4-OCH₃, 6-OCH₃ | Antifungal, cytotoxic potential |
| 3-Butylidenephthalide | 3-Butylidene | Neuroprotective, anti-inflammatory |
| Noscapine | 6,7-Dimethoxy-1(3H)-isoquinolone | Antitussive, anticancer |
The 4,6-dimethoxy substitution uniquely positions this compound for interactions with enzymatic targets, distinguishing it from alkylidene or isoquinoline-derived phthalides.
Future Research Directions
Optimization of Synthesis
Future studies should explore:
-
Catalytic systems to enhance reaction efficiency.
-
Biocatalytic routes using engineered enzymes for sustainable production.
Pharmacological Applications
Priority areas include:
-
Mechanistic studies to elucidate molecular targets.
-
Structure-activity relationship (SAR) analyses to refine bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume